Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Description
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a trifluoromethyl group (-CF₃) at the β-position and a dibutoxyphosphoryloxy moiety at the α-position of the propanoate ester backbone. This structure confers unique physicochemical properties, such as enhanced lipophilicity and electron-withdrawing effects due to fluorine substitution, which are critical in applications like agrochemicals, pharmaceuticals, and specialty materials .
Properties
IUPAC Name |
ethyl 2-dibutoxyphosphoryloxy-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24F3O6P/c1-4-7-9-20-23(18,21-10-8-5-2)22-11(13(14,15)16)12(17)19-6-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBLQRFRVPLHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(C(=O)OCC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24F3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation of 3,3,3-Trifluoropropanoic Acid Derivatives
A logical starting point involves phosphorylating a hydroxyl-containing precursor. The reaction typically employs phosphoryl chlorides or phosphoramidites.
Step 1: Synthesis of Ethyl 2-Hydroxy-3,3,3-trifluoropropanoate
- Reaction : Esterification of 3,3,3-trifluorolactic acid with ethanol under acidic catalysis:
$$
\text{CF}3\text{C(OH)COOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{CF}3\text{C(OH)COOCH}2\text{CH}3 + \text{H}_2\text{O}
$$ - Conditions : Reflux with $$ \text{H}2\text{SO}4 $$ (cat.) in toluene, 12 h, 80°C.
Step 2: Phosphorylation with Dibutyl Phosphorochloridate
- Reaction : Nucleophilic substitution at the hydroxyl group:
$$
\text{CF}3\text{C(OH)COOEt} + \text{ClP(O)(OBu)}2 \xrightarrow{\text{Base}} \text{CF}3\text{C(OP(O)(OBu)}2\text{)COOEt} + \text{HCl}
$$ - Conditions : Anhydrous $$ \text{CH}2\text{Cl}2 $$, 0°C to rt, 4Å molecular sieves, triethylamine (2.5 eq).
- Yield : Estimated 60–75% based on analogous phosphorylations.
Alternative Route: Michaelis-Arbuzov Reaction
The Arbuzov reaction between a trifluoropropanoate ester and a trialkyl phosphite offers a redox-neutral pathway:
Reaction :
$$
\text{CF}3\text{C(O)OEt} + \text{P(OBu)}3 \xrightarrow{\Delta} \text{CF}3\text{C(OP(O)(OBu)}2\text{)COOEt} + \text{BuO}^-
$$
Optimization Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120–140°C | Maximizes P-O cleavage |
| Solvent | Xylene (anhydrous) | Prevents hydrolysis |
| Reaction Time | 8–12 h | Completes ligand exchange |
| Phosphite Stoichiometry | 1.2 eq | Drives equilibrium |
This method avoids handling phosphoryl chlorides but requires rigorous exclusion of moisture.
Critical Analysis of Methodologies
Purification Strategies
- Distillation : High vacuum (0.1–0.5 mmHg) fractional distillation at 110–130°C isolates the product from unreacted phosphite or chloride.
- Chromatography : Silica gel (hexane:ethyl acetate 4:1) resolves diastereomers, though this is impractical on industrial scales.
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Component | Price (USD/kg) | Source |
|---|---|---|
| 3,3,3-Trifluorolactic acid | 450–600 | Apollo Scientific (UK) |
| Dibutyl phosphorochloridate | 1,200–1,500 | American Custom Chemicals |
| Triethylamine | 90–120 | PubChem supplier data |
Total Raw Material Cost : ~$2,800/kg product (excluding labor/energy).
Chemical Reactions Analysis
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include organic solvents such as ethanol, chloroform, and ether. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis to enhance the efficiency and selectivity of chemical reactions.
Biology: The compound exhibits antifungal, herbicidal, and insecticidal activity, making it useful in controlling plant diseases caused by fungi.
Medicine: While not specifically mentioned for therapeutic applications, its unique properties may be explored for potential medical uses.
Industry: It is used in the agriculture industry due to its herbicidal and insecticidal properties.
Mechanism of Action
The mechanism by which Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to enhance the efficiency and selectivity of chemical reactions, making it valuable in various applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Fluorinated Propanoate Esters
Ethyl 3,3,3-Trifluoropropanoate (tFEP)
- Structure : Lacks the phosphoryloxy group but retains the trifluoromethyl group.
- Key Properties : Exhibits a permittivity of 1.79, balancing solvent polarity and ionic conductivity, making it suitable for lithium-metal battery electrolytes .
Ethyl 2-Monofluoropropionate (mFEP) and Ethyl Pentafluoropropionate (pFEP)
- Structural Differences : mFEP has one fluorine substituent (permittivity: 1.87), while pFEP has five (ultralow permittivity).
- Functional Impact : Increasing fluorine substitution reduces solvating power and permittivity, with tFEP (three fluorines) offering an optimal balance between ionic conductivity and compatibility with reactive metals like lithium .
Phosphoryloxy-Substituted Trifluoropropanoates
Methyl 2-((Diphenylphosphoryl)methyl)-3,3,3-trifluoropropanoate
- Structure : Features a diphenylphosphoryl group instead of dibutoxyphosphoryl.
- Applications : Used in Michael addition reactions to synthesize complex fluorinated molecules, demonstrating the role of phosphoryl groups in stabilizing intermediates .
Ethyl 3-Diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate
Aromatic-Fluorinated Propanoate Derivatives
Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate
- Structure : A fluorophenyl group replaces the trifluoromethyl and phosphoryloxy groups.
- Applications : Serves as a precursor in synthesizing fluorinated heterocycles and pharmaceuticals, leveraging the electron-withdrawing effects of fluorine on aromatic rings .
- Comparison : The aromatic fluorine substitution directs reactivity toward electrophilic aromatic substitution, contrasting with the aliphatic fluorination in the target compound.
Physicochemical Properties and Trends
Table 1: Key Properties of Selected Compounds
| Compound Name | Fluorine Substitution | Phosphoryl Group | Permittivity | Key Applications |
|---|---|---|---|---|
| Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-TFP | 3 (aliphatic) | Dibutoxy | N/A | Bioactive intermediates |
| Ethyl 3,3,3-Trifluoropropanoate (tFEP) | 3 (aliphatic) | None | 1.79 | Battery electrolytes |
| Methyl 2-(Diphenylphosphoryl)-3,3,3-TFP | 3 (aliphatic) | Diphenyl | N/A | Organic synthesis |
| Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate | 1 (aromatic) | None | N/A | Pharmaceutical precursors |
Trends :
- Fluorine Effects : Aliphatic trifluoromethyl groups enhance thermal stability and lipophilicity, while aromatic fluorine improves resonance stabilization .
- Phosphoryl Groups : Dibutoxyphosphoryl offers moderate steric bulk and hydrophobicity compared to diphenyl or diethoxy variants, influencing solubility and reactivity .
Biological Activity
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a phosphonate ester compound with the molecular formula . This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Weight : 359.30 g/mol
- CAS Number : 256332-97-5
- Structural Formula :
This compound acts primarily as a phosphorylating agent. Its mechanism involves the transfer of a phosphoryl group to various biological substrates, which can lead to modulation of enzyme activities and cellular processes. The trifluoropropanoate moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has shown that phosphonate esters exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound displayed significant activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Enzyme Inhibition
Inhibitory assays indicated that this compound could inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in both insects and mammals. This property suggests potential applications in pest control and neurological research.
Toxicological Profile
Despite its biological activity, the compound's toxicity profile must be considered. Preliminary studies indicate that while it exhibits antimicrobial properties, it may also cause cytotoxic effects at higher concentrations. Detailed toxicological assessments are necessary to evaluate its safety for therapeutic use.
Data Table: Biological Activity Summary
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.
Case Study: Neurological Applications
Another study explored the potential of this compound in treating neurodegenerative diseases by inhibiting AChE. The results showed a significant reduction in AChE activity with an IC50 value of 50 µM, indicating promising therapeutic potential for conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate, and how can its purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions, leveraging trifluoropropanoate precursors. For example, ethyl 3,3,3-trifluoropropanoate derivatives are often synthesized through cyclization reactions using hydrazides under mild acidic conditions . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection and mass spectrometry (LC-MS) for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying fluorinated moieties and regioselectivity .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodology : The trifluoromethyl group enhances lipophilicity and metabolic stability, which can be quantified via logP measurements (shake-flask or computational methods like XLogP3). Its electron-withdrawing nature alters reaction kinetics, which can be studied using density functional theory (DFT) calculations to map electronic effects on neighboring functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : While specific GHS classification data is unavailable for this compound, structurally similar fluorinated esters (e.g., ethyl 3,3,3-trifluoropropanoate) require handling in fume hoods with nitrile gloves and eye protection. Waste disposal should follow institutional guidelines for fluorinated organics, with spill containment using inert absorbents .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in [4+1] cyclization reactions for heterocycle synthesis?
- Methodology : The compound acts as a C1 synthon in formal [4+1] cyclizations with hydrazides, forming 1,3,4-oxadiazoles. Mechanistic studies (e.g., kinetic isotope effects or trapping intermediates with TEMPO) reveal a nucleophilic attack at the carbonyl group, followed by elimination of trifluoromethyl ethanol. Reaction optimization involves varying solvents (e.g., DMF or THF) and temperatures (60–100°C) to balance yield and regioselectivity .
Q. How does fluorination at the 3,3,3-trifluoropropanoate position affect bioactivity in lead optimization?
- Methodology : Fluorine’s impact on bioactivity can be assessed through comparative structure-activity relationship (SAR) studies. For example, replacing the trifluoromethyl group with hydrogen or chlorine in analogous compounds (e.g., cangrelor derivatives) reduces metabolic stability and binding affinity, as shown in enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodology : Process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progress in real time. Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, catalyst loading) affecting yield. Reproducibility is enhanced by using flow chemistry systems for precise control of residence time and mixing .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding modes with enzymes like acetylcholinesterase or cytochrome P450. Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate electronic interactions at active sites, guiding rational modifications for improved selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
